molecular formula C17H23N3O B2932116 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide CAS No. 1226428-63-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Cat. No. B2932116
CAS RN: 1226428-63-2
M. Wt: 285.391
InChI Key: GDXPJSUKHXRSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide” has been reported. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of a compound through the condensation between N-(2-aminoethyl)pyrazoles and 2-hydroxy-1-naphthaldehyde .

Scientific Research Applications

Synthesis and Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide, by virtue of its pyrazole core, is part of a significant class of compounds known for their wide-ranging biological activities. Pyrazole derivatives are recognized for their pharmacophore properties, contributing to their extensive utilization in medicinal chemistry for the synthesis of biologically active compounds. These derivatives exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The versatility of pyrazoles as synthons in organic chemistry enhances their applicability in developing novel therapeutic agents. Such compounds are synthesized through various methods, including condensation followed by cyclization, highlighting their potential in extending the heterocyclic systems available for pharmaceutical development (Dar & Shamsuzzaman, 2015).

Therapeutic Applications

Recent research emphasizes the therapeutic potential of pyrazoline derivatives, a closely related class to pyrazoles, showcasing a wide array of pharmacological effects. These effects include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. The exploration of pyrazoline derivatives has revealed their utility as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, and antidiabetic agents, among others. The significant pharmacological diversity of these compounds underscores their potential in drug development and therapy, providing a foundation for the further exploration of this compound and its derivatives (Shaaban, Mayhoub, & Farag, 2012).

Antifungal and Plant Disease Management

In the context of agricultural sciences, pyrazole derivatives have been investigated for their antifungal properties, particularly against the pathogen Fusarium oxysporum, responsible for Bayoud disease affecting date palms. This research not only highlights the antifungal potential of pyrazole derivatives but also underscores the importance of understanding the structure-activity relationship (SAR) for the development of more efficient antifungal agents. Such studies are crucial for devising chemical strategies against plant diseases, thus supporting agricultural sustainability (Kaddouri et al., 2022).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-4-16(15-8-6-5-7-9-15)17(21)18-10-11-20-14(3)12-13(2)19-20/h5-9,12,16H,4,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXPJSUKHXRSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.